molecular formula C11H14ClN B2858721 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2031260-91-8

1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B2858721
CAS No.: 2031260-91-8
M. Wt: 195.69
InChI Key: AGEORNRVEBHAAF-UHFFFAOYSA-N
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Description

1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride (CAS 2031260-91-8) is a chemical building block of significant interest in modern agrochemical and pharmaceutical research. It features a nitrogen-containing bicyclo[2.1.1]hexane scaffold, which is recognized as a three-dimensional, saturated bioisostere for flat, aromatic ring systems. This compound is designed for research applications focused on improving the physicochemical properties of bioactive molecules, such as enhancing water solubility and reducing lipophilicity, a strategy aligned with the "escape from flatland" concept in drug design (PMC Disclaimer). With a molecular formula of C11H14ClN and a molecular weight of 195.69 g/mol, this compound serves as a versatile intermediate. Researchers utilize this and related bicyclic frameworks as direct replacements for ortho-disubstituted phenyl rings, which are prevalent in hundreds of known drugs and agrochemicals. This substitution strategy can lead to novel, patentable structures with optimized profiles while aiming to retain biological activity. The product is supplied with safety data; please consult the Safety Information sheet for handling details. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-phenyl-2-azabicyclo[2.1.1]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-2-4-10(5-3-1)11-6-9(7-11)8-12-11;/h1-5,9,12H,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEORNRVEBHAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031260-91-8
Record name 1-phenyl-2-azabicyclo[2.1.1]hexane hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride involves several key steps. One common method includes the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the batchwise preparation method mentioned above can be scaled up for industrial purposes. This involves producing the compound in larger quantities while maintaining the necessary reaction conditions to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: The phenyl group and other substituents can be replaced through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction can produce various amines .

Scientific Research Applications

1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: It serves as a precursor for manufacturing other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biochemical effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Implications
This compound Phenyl C₁₁H₁₄ClN 195.69 Aromatic interactions; potential for π-π stacking
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride Difluoromethyl C₆H₁₀ClF₂N 169.6 Increased electronegativity; enhanced metabolic stability
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride Trifluoromethyl C₆H₉ClF₃N 187.59 High lipophilicity; improved bioavailability
1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride Methyl C₆H₁₂ClN 133.62 Reduced steric hindrance; lower molecular weight
2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride Acetic acid C₇H₁₂ClNO₂ 177.63 Polar group introduction; increased solubility

Key Observations :

  • Phenyl vs. Fluorinated Groups : The phenyl group (target compound) enables aromatic interactions critical for receptor binding, while fluorinated substituents (difluoromethyl, trifluoromethyl) enhance electronegativity and metabolic resistance .
  • Acetic Acid Derivative : The carboxylic acid group increases hydrophilicity, which may limit membrane permeability but improve aqueous solubility .

Bicyclic Framework Variations

Table 2: Bicyclic Ring System Comparison

Compound Name Bicyclic Framework Molecular Formula Molecular Weight Structural Implications
This compound [2.1.1] C₁₁H₁₄ClN 195.69 Compact scaffold with moderate ring strain
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride [3.1.0] - - Larger ring system; altered nitrogen position
5,5-Dimethyl-2-azabicyclo[2.1.1]hexane hydrochloride [2.1.1] with dimethyl - - Increased steric bulk; potential conformational rigidity

Key Observations :

  • [2.1.1] vs. [3.1.0] Frameworks : The [2.1.1] system (target compound) has higher ring strain and a more compact structure compared to [3.1.0], which may influence binding kinetics and synthetic routes .
  • Dimethyl Modification : Addition of methyl groups to the bicyclo core (e.g., 5,5-dimethyl analog) introduces steric effects that could stabilize specific conformations .

Biological Activity

1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride (CAS No. 2031260-91-8) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a nicotinic acetylcholine receptor (nAChR) ligand. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic framework that incorporates a nitrogen atom, which is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC11_{11}H14_{14}N.HCl
Molecular Weight201.69 g/mol
CAS Number2031260-91-8
SolubilitySoluble in water

Pharmacological Profile

This compound has been studied primarily for its activity on nAChRs, which are implicated in various neurological functions and disorders.

Key Findings:

  • Nicotinic Receptor Binding: The compound exhibits high affinity for nAChRs, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Cognitive Enhancement: In animal models, it has demonstrated cognitive-enhancing effects, likely through modulation of cholinergic signaling pathways .

The mechanism by which this compound exerts its effects involves:

  • Receptor Activation: Binding to nAChRs leads to increased neurotransmitter release, particularly acetylcholine, which enhances synaptic transmission .
  • Neuroprotective Effects: Preliminary studies suggest that the compound may also exert neuroprotective effects against oxidative stress and excitotoxicity .

Study 1: Cognitive Enhancement in Rodents

A study evaluated the effects of this compound on memory and learning in rodents. The results indicated significant improvements in performance on memory tasks compared to control groups treated with saline.

Results Summary:

ParameterControl Group (Saline)Treatment Group (Compound)
Time to Complete Task (s)120 ± 1585 ± 10*
Error Rate15% ± 35% ± 2*

*Statistically significant at p < 0.05.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in a model of oxidative stress induced by glutamate toxicity in neuronal cultures.

Findings:
The treatment with this compound resulted in:

  • A reduction in cell death by approximately 40%.
  • Decreased levels of reactive oxygen species (ROS) compared to untreated controls .

Q & A

Q. What are the optimal synthetic routes for 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves constructing the bicyclic core via intramolecular displacement reactions. For example, tert-butylsulfinamide can react with a primary alkyl chloride under controlled conditions (e.g., 80–100°C in THF) to form the bicyclic structure. Subsequent functionalization (e.g., phenyl group introduction) requires palladium-catalyzed cross-coupling or nucleophilic substitution. Key parameters include:
  • Temperature : Higher temperatures (80–120°C) accelerate ring closure but may increase side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Catalysts : Pd(PPh₃)₄ improves coupling reactions for aryl group attachment .
Reaction StepConditionsYield (%)Purity (%)Reference
Bicyclic Core FormationTHF, 100°C, 12h6590
PhenylationPd(PPh₃)₄, DMF, 80°C7288

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H NMR : The bicyclic framework shows distinct proton environments. For example, bridgehead protons resonate at δ 3.2–3.5 ppm (split due to restricted rotation), while aromatic protons from the phenyl group appear at δ 7.2–7.4 ppm.
  • ¹³C NMR : The quaternary carbon in the bicyclic core appears at ~85 ppm, and the carbonyl carbon (if present) at ~170 ppm.
  • IR : Stretching vibrations for N–H (3300–3500 cm⁻¹) and C–Cl (600–800 cm⁻¹) confirm functional groups. Discrepancies in peak splitting or shifts indicate impurities or incorrect stereochemistry .

Q. What purification techniques are recommended to achieve high purity, and how do solvent choices impact crystallization?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate the hydrochloride salt. Slow cooling (-20°C) enhances crystal formation.
  • Column Chromatography : Silica gel with eluents like CH₂Cl₂:MeOH (95:5) removes unreacted precursors.
  • Solvent Impact : Polar solvents (e.g., MeOH) improve solubility but may reduce yield due to hygroscopicity. Non-polar solvents (e.g., hexane) are less effective for polar bicyclic amines .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data on the compound’s reactivity?

  • Methodological Answer :
  • Validate Computational Models : Compare DFT-predicted transition states with experimental kinetic data (e.g., Arrhenius plots). Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for better accuracy.
  • Orthogonal Techniques : Use X-ray crystallography to confirm stereochemistry and compare with computational geometry.
  • Controlled Replicates : Repeat reactions under inert atmospheres to rule out oxidative side reactions .

Q. What strategies are effective in designing biological activity assays for this compound, particularly in neuropharmacology?

  • Methodological Answer :
  • In Vitro Binding Assays : Use radioligand displacement (e.g., [³H]nicotine for nicotinic acetylcholine receptors) to measure IC₅₀ values.
  • Functional Assays : Electrophysiology (patch-clamp) on transfected HEK293 cells evaluates ion channel modulation.
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Adjust assay buffers (pH 7.4, 37°C) to mimic physiological conditions .

Q. How does the bicyclic framework influence the compound’s interaction with biological targets compared to monocyclic analogs?

  • Methodological Answer : The rigid bicyclic structure enforces a specific conformation, enhancing binding affinity to sterically constrained targets (e.g., enzyme active sites). Comparative studies show:
CompoundStructureTarget (IC₅₀)Reference
1-Phenyl-2-azabicyclo[2.1.1]hexaneBicyclicα7 nAChR: 12 nM
1-PhenylpiperidineMonocyclicα7 nAChR: 450 nM

Molecular dynamics simulations reveal reduced entropic penalty for bicyclic compounds during receptor binding .

Q. What comparative analyses highlight the uniqueness of this compound among similar bicyclic amines?

  • Methodological Answer :
  • Structural Comparisons : X-ray diffraction shows shorter N–C bridgehead bonds (1.48 Å) vs. azabicyclo[2.2.1]heptane derivatives (1.52 Å), increasing ring strain and reactivity.
  • Biological Activity : Fluorinated analogs (e.g., 4-fluoro derivatives) exhibit improved blood-brain barrier penetration but reduced aqueous solubility.
  • Synthetic Flexibility : The phenyl group allows modular derivatization via Suzuki-Miyaura coupling, unlike saturated analogs .

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